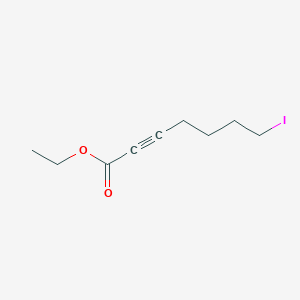![molecular formula C18H19ClN2O B14350237 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one CAS No. 95088-22-5](/img/structure/B14350237.png)
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one is a chemical compound that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antihistamine, antiemetic, anticholinergic, and anxiolytic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one typically involves multiple steps. One common synthetic route starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. One improved method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of diisopropyl ethyl amine and sodium iodide as a catalyst. This method is noted for its simplicity, reproducibility, and clean process .
化学反応の分析
Types of Reactions
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using cobalt-salen catalysts and air oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Cobalt-salen catalysts and air oxidizing agents.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Coupling: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products
Oxidation: Disulfides.
Substitution: Brominated derivatives.
Coupling: Various biaryl compounds.
科学的研究の応用
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its potential antihistamine and anxiolytic properties.
Medicine: Investigated for its use in treating allergies and anxiety disorders.
Industry: Utilized in
特性
CAS番号 |
95088-22-5 |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)-phenylmethyl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-20-11-12-21(13-17(20)22)18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,18H,11-13H2,1H3 |
InChIキー |
NQFFNGGBQHDURG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


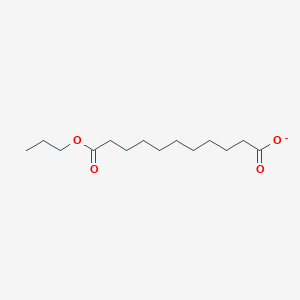
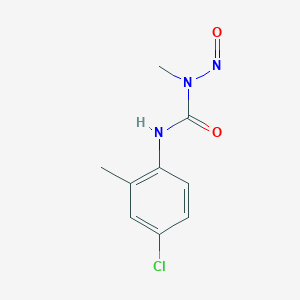
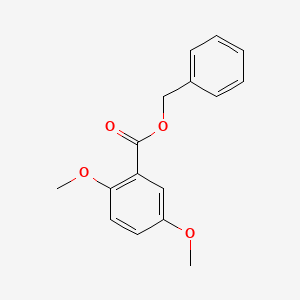
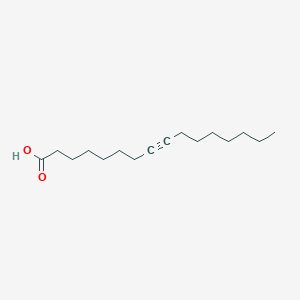
silane](/img/structure/B14350178.png)
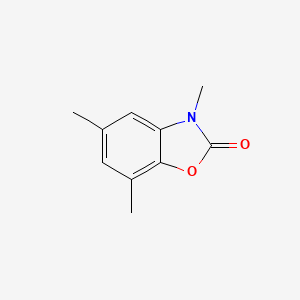
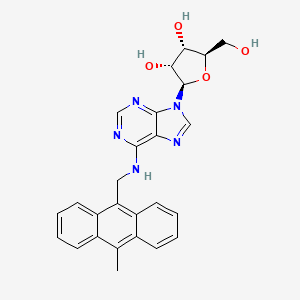
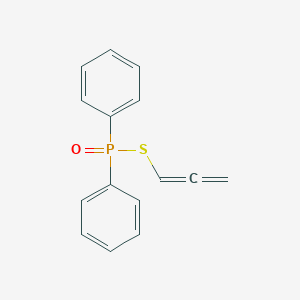

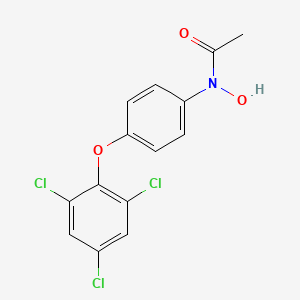
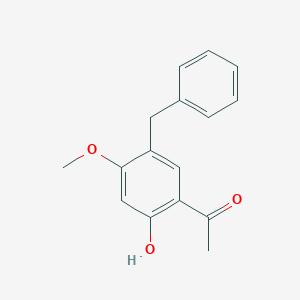
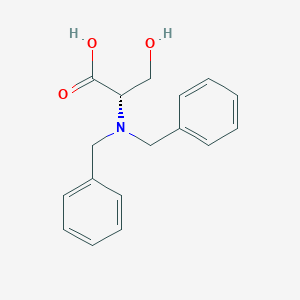
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
